molecular formula C12H23NO4 B174841 Boc-D-Leu-OMe CAS No. 133467-01-3

Boc-D-Leu-OMe

Cat. No.: B174841
CAS No.: 133467-01-3
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-SECBINFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-Leu-OMe can be synthesized through the esterification of D-leucine with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction. The typical reaction conditions involve the use of Boc anhydride and a base such as triethylamine to facilitate the protection of the amino group .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and efficiency .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Leu-OMe undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce Boc-D-leucine.

    Deprotection: The Boc group can be removed under acidic conditions to yield D-leucine methyl ester.

    Amidation: The compound can react with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.

    Amidation: Conducted using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products:

Scientific Research Applications

Boc-D-Leu-OMe has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Boc-L-Leu-OMe: The L-isomer of Boc-D-Leu-OMe, used similarly in peptide synthesis.

    Boc-D-Val-OMe: Another Boc-protected amino acid ester with similar applications.

    Boc-D-Phe-OMe: Used in peptide synthesis and enzyme inhibition studies.

Uniqueness: this compound is unique due to its specific inhibition of aminopeptidase enzymes and its role in stabilizing peptides during synthesis. Its D-configuration provides distinct stereochemical properties that can influence the biological activity and stability of the resulting peptides .

Properties

IUPAC Name

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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